molecular formula C27H19ClFN5O3S B1681213 Takeda-6d

Takeda-6d

货号: B1681213
分子量: 548.0 g/mol
InChI 键: MDPMAXSABUPRJI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Oncology Research

Takeda-6d has been extensively studied for its potential in cancer treatment due to its ability to inhibit critical pathways involved in tumor growth and angiogenesis.

  • Mechanism of Action : It inhibits both wild-type and mutant forms of BRAF (including BRAF V600E), as well as C-RAF, which are pivotal in various cancers such as melanoma and colon cancer .
  • Case Study : In preclinical models, this compound has shown a significant reduction in tumor volume in A375 melanoma mouse xenograft models when administered at a dose of 10 mg/kg, indicating its potential effectiveness as an anti-cancer agent.

Angiogenesis Inhibition

The compound's inhibition of VEGFR2 demonstrates its utility in studying angiogenesis—the formation of new blood vessels—which is crucial in tumor progression.

  • Research Findings : Studies have shown that this compound significantly suppresses ERK1/2 phosphorylation in endothelial cells stimulated by VEGF, thus providing insights into its antiangiogenic properties .

Biochemical Research

This compound serves as a valuable tool compound for investigating the RAF/MEK/ERK signaling pathway.

  • Applications :
    • Used to explore the biochemical interactions within cell signaling pathways.
    • Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis .

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
OncologySignificant tumor volume reduction in melanoma models (10 mg/kg dose)
AngiogenesisSuppression of ERK1/2 phosphorylation in VEGF-stimulated cells
Biochemical ResearchInhibition of RAF/MEK/ERK pathways; effects on cellular signaling

作用机制

武田-6d 通过抑制 RAF 和 VEGFR2 通路发挥作用。 它与这些激酶的 ATP 结合位点结合,阻止其活化和随后的信号传导。 这种抑制导致血管生成和肿瘤生长的抑制。 该化合物还显着抑制 ERK1/2 的磷酸化,ERK1/2 是一种关键的下游信号分子 .

类似化合物:

独特性: 武田-6d 独特之处在于它同时抑制 RAF 和 VEGFR2,使其成为同时研究这两个通路的宝贵工具。 其有效的抑制活性及其对 ERK1/2 磷酸化的显着抑制使其区别于其他类似化合物 .

生化分析

Biochemical Properties

Takeda-6d interacts with several enzymes and proteins in biochemical reactions. It inhibits wild-type B-RAF, mutant B-RAF V600E, and C-RAF, with IC50 values of 12, 7, and 1.5 nM, respectively . It also inhibits VEGFR2 with an IC50 value of 2.8 nM . These interactions are crucial for its role in inhibiting the growth of cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits MEK and ERK1/2 phosphorylation in several colon cancer and melanoma cell lines expressing B-RAF V600E . It also inhibits VEGF-A-induced phosphorylation of VEGFR2 in VEGFR2-overexpressing KDR cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to RAF kinases and VEGFR2, inhibiting their activity and thus disrupting the signaling pathways they are involved in .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to reduce tumor volume in an A375 melanoma mouse xenograft model when administered at a dose of 10 mg/kg . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 10 mg/kg, this compound has been shown to reduce tumor volume in an A375 melanoma mouse xenograft model . The effects of different dosages on other types of cells and tissues have not been extensively studied.

Metabolic Pathways

It is known to inhibit RAF kinases and VEGFR2, but the specific metabolic pathways these enzymes are involved in, and how this compound affects these pathways, is not clear .

准备方法

合成路线和反应条件: 。反应条件通常包括使用有机溶剂和催化剂,以促进所需键的形成。

工业生产方法: 尽管武田-6d 的具体工业生产方法没有得到广泛的记载,但该化合物是在受控条件下在研究实验室中合成的。 该过程涉及精确的温度控制、溶剂选择和纯化步骤,以确保高纯度和高产率 .

化学反应分析

反应类型: 武田-6d 会经历各种化学反应,包括:

常用试剂和条件:

主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应可能会产生各种取代类似物 .

相似化合物的比较

生物活性

Takeda-6d is a compound that has garnered attention for its biological activity, particularly as an inhibitor of the GCN2 kinase pathway and its potential applications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and implications based on recent research findings.

This compound primarily functions as an inhibitor of the GCN2 (General Control Nonderepressible 2) kinase, which plays a critical role in cellular stress responses, particularly under conditions of amino acid deprivation. By inhibiting GCN2, this compound can modulate the integrated stress response, leading to effects on cell proliferation and survival.

Key Findings on GCN2 Inhibition

  • Binding Affinity : this compound exhibits a slow dissociation profile when binding to GCN2, indicating a strong interaction that may enhance its inhibitory effects .
  • Selectivity : In enzymatic assays, this compound demonstrated an IC50 value of 0.26 nM against GCN2 and moderate inhibitory activity against PERK (another eIF2α kinase) with an IC50 of 230 nM . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Notably:

  • Combination Therapy : In studies involving CCRF-CEM cells (a leukemia cell line), this compound enhanced the sensitivity to asparaginase treatment. The combination treatment showed significant antiproliferative effects in GCN2 wild-type cells but not in GCN2 knockout cells, confirming the role of GCN2 inhibition in this process .

Table 1: Antiproliferative Effects of this compound

Treatment CombinationCell LineEffect on ProliferationMechanism
Asparaginase + this compoundCCRF-CEMSignificant reductionGCN2 inhibition
Asparaginase aloneCCRF-CEMModerate reduction-

In Vivo Efficacy

The efficacy of this compound was further assessed in xenograft models:

  • Xenograft Studies : Mice bearing CCRF-CEM xenografts were treated with this compound following asparaginase administration. The results indicated that doses as low as 3 mg/kg effectively suppressed both GCN2 autophosphorylation and downstream ATF4 levels, suggesting potent in vivo activity .

Table 2: In Vivo Efficacy of this compound

Dose (mg/kg)Effect on GCN2 AutophosphorylationEffect on ATF4 Levels
0.3MinimalNo significant change
1ModerateModerate suppression
3Significant suppressionSignificant suppression

Case Studies and Clinical Implications

While specific clinical data on this compound remains limited, its potential for treating cancers that exploit the GCN2 pathway is promising. The ability to sensitize cancer cells to existing therapies like asparaginase opens avenues for combination treatments that could enhance therapeutic efficacy while reducing resistance.

Future Directions

Further research is required to explore:

  • Long-term Efficacy : Understanding the long-term effects and potential resistance mechanisms associated with GCN2 inhibition.
  • Broader Applications : Investigating the use of this compound in other cancer types or conditions characterized by amino acid deprivation.
  • Clinical Trials : Initiating clinical trials to evaluate safety, tolerability, and efficacy in human subjects.

属性

IUPAC Name

2-chloro-3-(1-cyanocyclopropyl)-N-[5-[[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]oxy]-2-fluorophenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClFN5O3S/c28-22-16(2-1-3-17(22)27(13-30)10-11-27)24(36)31-20-12-15(6-7-18(20)29)37-21-9-8-19-25(33-21)38-26(32-19)34-23(35)14-4-5-14/h1-3,6-9,12,14H,4-5,10-11H2,(H,31,36)(H,32,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPMAXSABUPRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)N=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)C5=C(C(=CC=C5)C6(CC6)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-3-(1-cyanocyclopropyl)benzoic acid (0.11 g, 0.5 mmol) produced in Example C62(ii) in oxalyl chloride (0.5 mL) was added N,N-dimethylformamide (40 μL), and the mixture was stirred at room temperature for 30 min, and concentrated to dryness under reduced pressure. This was dissolved in N,N-dimethylacetamide (1.0 mL), and the solution was added dropwise to a solution of N-[5-(3-amino-4-fluorophenoxy)[1,3]thiazolo[5,4-b]pyridin-2-yl]cyclopropanecarboxamide (0.115 g, 0.33 mmol) produced in Example C63(vi) in N,N-dimethylacetamide (1 mL) under ice-cooling. The reaction mixture was stirred at room temperature for 1 hr, and poured into water (50 μL), and the mixture was extracted with ethyl acetate (50 mL×2). The ethyl acetate layers were combined, and dried over anhydrous sodium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (ethyl acetate/hexane=0/100→100/0), and recrystallized from methanol to give the title compound (80 mg, 44%) as colorless crystals.
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step Two
Name
N-[5-(3-amino-4-fluorophenoxy)[1,3]thiazolo[5,4-b]pyridin-2-yl]cyclopropanecarboxamide
Quantity
0.115 g
Type
reactant
Reaction Step Three
Name
Quantity
50 μL
Type
reactant
Reaction Step Four
Quantity
0.5 mL
Type
solvent
Reaction Step Five
Quantity
1 mL
Type
solvent
Reaction Step Six
Yield
44%

Synthesis routes and methods II

Procedure details

To a solution of N-{5-[(2-amino[1,3]thiazolo[5,4-b]pyridin-5-yl)oxy]-2-fluorophenyl}-2-chloro-3-(1-cyanocyclopropyl)benzamide (9.0 g, 18.8 mmol) and pyridine (2.3 mL, 28.1 mmol) in tetrahydrofuran (90 mL) was added dropwise cyclopropanecarbonyl chloride (1.89 mL, 20.8 mmol) under ice-cooling, and the mixture was stirred at room temperature for 3 hr. Cyclopropanecarbonyl chloride (63 μL, 0.69 mmol) was further added and the mixture was stirred at room temperature for 12 hr. Water (100 mL) and saturated aqueous sodium hydrogen carbonate solution (100 mL) were added to the reaction mixture to give a suspension, and the mixture was stirred at room temperature for 30 min. The precipitate was collected by filtration, repeatedly washed with water, and dried under reduced pressure to give the title compound (9.85 g, 96%) as a white powder.
Name
N-{5-[(2-amino[1,3]thiazolo[5,4-b]pyridin-5-yl)oxy]-2-fluorophenyl}-2-chloro-3-(1-cyanocyclopropyl)benzamide
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
63 μL
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Takeda-6d
Reactant of Route 2
Reactant of Route 2
Takeda-6d
Reactant of Route 3
Reactant of Route 3
Takeda-6d
Reactant of Route 4
Reactant of Route 4
Takeda-6d
Reactant of Route 5
Reactant of Route 5
Takeda-6d
Reactant of Route 6
Reactant of Route 6
Takeda-6d

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。